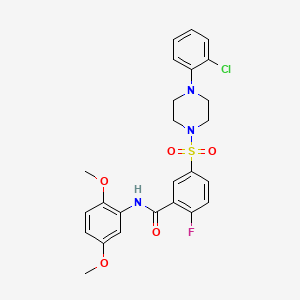
5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H25ClFN3O5S and its molecular weight is 534. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Hybridization for Anticancer Applications
A study by Jadala et al. (2019) utilized a molecular hybridization approach, integrating combretastatin‐A4 acids with sulfonyl piperazine scaffolds, to enhance antiproliferative activity against various cancer cell lines, including lung (A549), mouse melanoma (B16F10), breast (MDA MB‐231 and MCF‐7), and colon (HCT‐15). This approach led to significant inhibition of tubulin assembly and induced apoptosis in cancer cells, particularly in A549 cells, showcasing the compound's potential as a cancer therapeutic agent (Jadala et al., 2019).
Hybrid Flow and Microwave Approach for Protein Kinase Inhibition
Russell et al. (2015) developed a hybrid flow and microwave synthetic approach for producing a broad spectrum protein kinase inhibitor, indicating a methodology that enhances overall yield, atom economy, and reduces the need for chromatographic purification. This innovative synthetic strategy could be applied to similar compounds for efficient production and potential therapeutic applications (Russell et al., 2015).
Exploration of Serotonergic Neurotransmission
Research involving [(18)F]p-MPPF, a radiolabeled antagonist, has contributed to the study of 5-HT(1A) receptors, offering insights into serotonergic neurotransmission through PET imaging. This work facilitates understanding of serotonin receptor dynamics in various neurological conditions, showcasing the compound's utility in neuroscientific research (Plenevaux et al., 2000).
Antimicrobial and Anticancer Potential
Mehta et al. (2019) synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrating significant antimicrobial activity and promising anticancer activity. This highlights the compound's versatility in addressing both infectious diseases and cancer (Mehta et al., 2019).
Serotonin Receptor Studies for Psychiatric Disorders
Investigations into the modulation of serotonin receptors, particularly 5-HT2A and 5-HT2C, provide a basis for developing therapeutic agents targeting psychiatric disorders. Compounds influencing these receptors can contribute to novel treatments for conditions such as depression, anxiety, and schizophrenia, underscoring the importance of this research domain (Millan et al., 1997).
特性
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBOLCWGMLWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)
![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
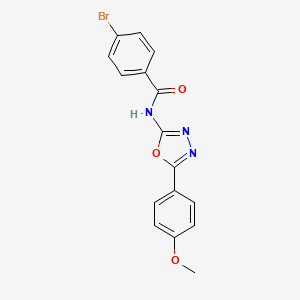

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)


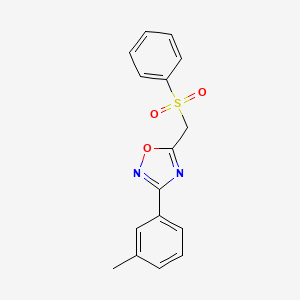
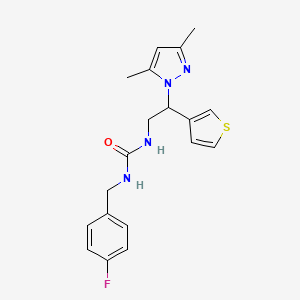
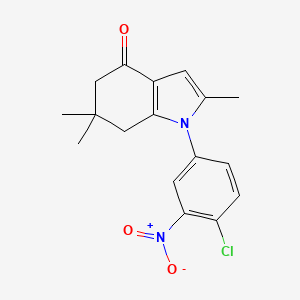
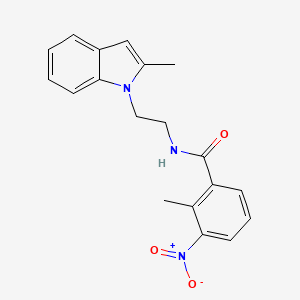
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)